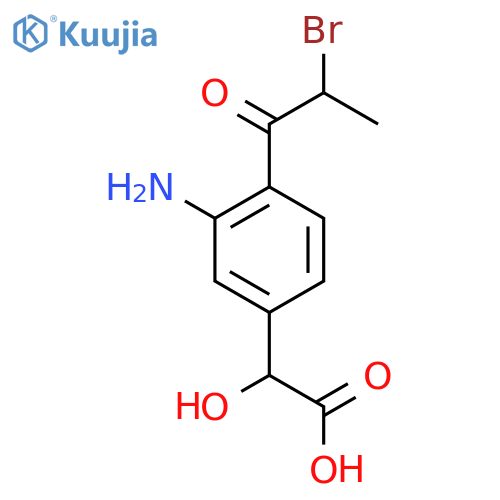Cas no 1806348-43-5 (3-Amino-4-(2-bromopropanoyl)mandelic acid)

1806348-43-5 structure
商品名:3-Amino-4-(2-bromopropanoyl)mandelic acid
CAS番号:1806348-43-5
MF:C11H12BrNO4
メガワット:302.121282577515
CID:4939214
3-Amino-4-(2-bromopropanoyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-(2-bromopropanoyl)mandelic acid
-
- インチ: 1S/C11H12BrNO4/c1-5(12)9(14)7-3-2-6(4-8(7)13)10(15)11(16)17/h2-5,10,15H,13H2,1H3,(H,16,17)
- InChIKey: PWZLXGBOEIZQNA-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC(C(C(=O)O)O)=CC=1N)=O
計算された属性
- せいみつぶんしりょう: 300.99497 g/mol
- どういたいしつりょう: 300.99497 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 101
- ぶんしりょう: 302.12
3-Amino-4-(2-bromopropanoyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027912-1g |
3-Amino-4-(2-bromopropanoyl)mandelic acid |
1806348-43-5 | 97% | 1g |
1,549.60 USD | 2021-06-17 | |
| Alichem | A015027912-500mg |
3-Amino-4-(2-bromopropanoyl)mandelic acid |
1806348-43-5 | 97% | 500mg |
790.55 USD | 2021-06-17 | |
| Alichem | A015027912-250mg |
3-Amino-4-(2-bromopropanoyl)mandelic acid |
1806348-43-5 | 97% | 250mg |
489.60 USD | 2021-06-17 |
3-Amino-4-(2-bromopropanoyl)mandelic acid 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
1806348-43-5 (3-Amino-4-(2-bromopropanoyl)mandelic acid) 関連製品
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
